molecular formula C12H13ClN2OS B8414297 4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B8414297
M. Wt: 268.76 g/mol
InChI Key: ODRWPBHYQHLKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H13ClN2OS and its molecular weight is 268.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

4-chloro-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H13ClN2OS/c1-16-6-9-14-11(13)10-7-4-2-3-5-8(7)17-12(10)15-9/h2-6H2,1H3

InChI Key

ODRWPBHYQHLKNW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring suspension of 2-Methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ol (2.0 g, 0.008 mol) in POCl3 (20 ml) was heated to 90-95° C. for 4 h and progress was monitored by TLC. After completion of reaction, excess of POCl3 was distilled off to get oily mass which was poured onto ice-water solution (200 ml) and basified with saturated solution of NaHCO3 to pH ˜8. The aqueous phase was extracted well with ethyl acetate (2×250 ml). Combined organic layers were washed with brine solution (100 ml), dried over anhydrous Na2SO4 and concentrated in vacuo to get brown colored crude compound 4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine which was forwarded as such for the next step reaction. Yield: (2 g, 93%); 1H NMR (400 MHz, CDCl3) δ ppm=4.60 (s, 2H), 3.37 (s, 3H), 3.00-2.99 (m, 2H), 2.88 (m, 2H), 1.85-1.83 (m, 4H); LCMS: [M+H]=269.1.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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